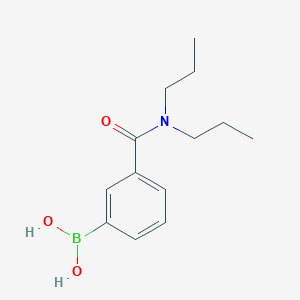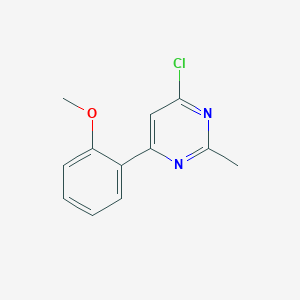
Clorhidrato de 3-(tiofen-3-il)piperidina
Descripción general
Descripción
3-(Thiophen-3-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C9H14ClNS and its molecular weight is 203.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Thiophen-3-yl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Thiophen-3-yl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Moléculas Bioactivas
Clorhidrato de 3-(tiofen-3-il)piperidina: es un intermedio valioso en la síntesis de moléculas bioactivas. Su incorporación en estructuras más grandes puede conducir a compuestos con actividades farmacológicas significativas. Por ejemplo, los derivados de piperidina están presentes en más de veinte clases de productos farmacéuticos, incluidas las alcaloideas . La versatilidad de este compuesto permite la creación de diversas entidades bioactivas a través de diversas reacciones intra e intermoleculares .
Desarrollo de Fármacos Antipsicóticos
La porción de tiofeno es conocida por su importancia terapéutica, particularmente en los fármacos antipsicóticos. El átomo de azufre rico en electrones en el tiofeno puede interactuar con los objetivos biológicos, mejorando el perfil farmacológico de los medicamentos derivados. Como tal, This compound podría utilizarse para desarrollar nuevos agentes antipsicóticos con una mayor eficacia y menos efectos secundarios .
Aplicaciones Antiinflamatorias
Se ha informado que los derivados del tiofeno exhiben propiedades antiinflamatorias. Al manipular la estructura química del This compound, los investigadores pueden sintetizar nuevos agentes antiinflamatorios que pueden ofrecer tratamientos alternativos para afecciones como la artritis y otras enfermedades inflamatorias .
Ciencia de los Materiales: Semiconductores Orgánicos
En la ciencia de los materiales, los derivados del tiofeno juegan un papel crucial en el avance de los semiconductores orgánicosThis compound puede ser un precursor de moléculas utilizadas en transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánicos (OLED), contribuyendo al desarrollo de dispositivos electrónicos flexibles y ligeros .
Inhibición de la Corrosión
Los derivados del tiofeno se utilizan como inhibidores de la corrosión en la química industrial. Pueden formar capas protectoras en los metales, evitando el daño oxidativoThis compound podría explorarse para sus posibles aplicaciones en la protección de infraestructura y maquinaria contra la corrosión .
Agentes Antimicrobianos y Antifúngicos
La complejidad estructural del This compound permite la síntesis de compuestos con actividades antimicrobianas y antifúngicas. Estas aplicaciones son cruciales en el desarrollo de nuevos tratamientos para enfermedades infecciosas, especialmente con la creciente preocupación por la resistencia a los antibióticos .
Inhibición de Quinasas para la Terapia del Cáncer
Las quinasas son enzimas que juegan un papel vital en la señalización celular y a menudo están implicadas en el cáncer. Los derivados del tiofeno han mostrado potencial en la inhibición de la actividad de la quinasa. Por lo tanto, This compound podría ser un punto de partida para la síntesis de inhibidores de quinasas, ofreciendo una vía para terapias contra el cáncer dirigidas .
Investigación Neurológica
Los derivados de piperidina son importantes en la investigación neurológica debido a su impacto en el sistema nervioso centralThis compound podría usarse para estudiar los procesos de neurotransmisores y desarrollar medicamentos para trastornos neurológicos como la enfermedad de Alzheimer y el Parkinson .
Propiedades
IUPAC Name |
3-thiophen-3-ylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h3,5,7-8,10H,1-2,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBYZCGJCBDTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CSC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B1486631.png)
![methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B1486632.png)




![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)

amine](/img/structure/B1486646.png)


![3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1486649.png)


